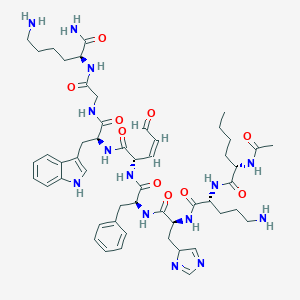
alpha-Msh-anog amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide is a complex peptide molecule Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide involves multiple steps of peptide bond formation. Each step typically requires the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of another amino acid. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield. The process involves repeated cycles of deprotection, washing, and coupling until the desired peptide sequence is obtained.
Análisis De Reacciones Químicas
Types of Reactions
This peptide compound can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid residues, such as methionine or cysteine, can lead to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid side chains can participate in substitution reactions, such as the replacement of a hydrogen atom with a functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide bond formation, stability, and reactivity. It can also serve as a building block for the synthesis of more complex peptides and proteins.
Biology
In biological research, this compound can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. Its complex structure makes it a valuable tool for studying the folding and function of peptides and proteins.
Medicine
In medicine, this peptide may have potential therapeutic applications. Peptides are often used as drugs due to their high specificity and low toxicity. This compound could be explored for its potential to modulate biological processes and treat diseases.
Industry
In the industrial sector, peptides like this one can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications, including drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of this peptide compound would depend on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide
- (2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of multiple functional groups. Its structure allows for diverse chemical reactivity and potential biological activity. Compared to other peptides, it may exhibit distinct binding affinities, stability, and solubility properties, making it valuable for various scientific applications.
Propiedades
Número CAS |
116375-28-1 |
|---|---|
Fórmula molecular |
C52H72N14O10 |
Peso molecular |
1053.2 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C52H72N14O10/c1-3-4-17-39(60-32(2)68)48(72)62-40(20-12-23-54)49(73)66-44(27-35-29-56-31-59-35)52(76)64-42(25-33-14-6-5-7-15-33)51(75)63-41(21-13-24-67)50(74)65-43(26-34-28-57-37-18-9-8-16-36(34)37)47(71)58-30-45(69)61-38(46(55)70)19-10-11-22-53/h5-9,13-16,18,21,24,28-29,31,35,38-44,57H,3-4,10-12,17,19-20,22-23,25-27,30,53-54H2,1-2H3,(H2,55,70)(H,58,71)(H,60,68)(H,61,69)(H,62,72)(H,63,75)(H,64,76)(H,65,74)(H,66,73)/b21-13-/t35?,38-,39-,40+,41-,42-,43-,44-/m0/s1 |
Clave InChI |
MMYOQICAOJHJCJ-VVAIUDRXSA-N |
SMILES |
CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C=CC=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C |
SMILES isomérico |
CCCC[C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](/C=C\C=O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
SMILES canónico |
CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C=CC=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Secuencia |
XXXFXWGK |
Sinónimos |
Ac-Nle(4)-Orn(5)-Glu(8)-alpha-MSH(4-11)-NH2 acetyl-4-norleucyl-5-ornithinyl-8-glutamyl-alpha-MSH (4-11)amide alpha-MSH (4-11)NH2, Ac-Nle(4)-Orn(5)-Glu(8)- alpha-MSH(4-11)amide, acetyl-4-norleucyl-5-ornithinyl-8-glutamic acid- alpha-MSH-ANOG amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















